![molecular formula C5H8N2O B13491516 3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
3-Nitroso-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitroso-3-azabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitroso group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitroso-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitroso-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under suitable conditions.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The bicyclic structure allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group would yield a nitro derivative, while reduction would produce an amine derivative.
Aplicaciones Científicas De Investigación
3-Nitroso-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The unique structure of this compound makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-nitroso-3-azabicyclo[3.1.0]hexane involves its interaction with biological targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the nitroso group but shares the bicyclic structure.
3-Nitroso-2-azabicyclo[2.2.1]heptane: Another nitroso-substituted bicyclic compound with a different ring system.
3-Nitroso-1-azabicyclo[2.2.2]octane: Features a larger bicyclic framework with a nitroso group.
Uniqueness
3-Nitroso-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure combined with the presence of a nitroso group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
3-nitroso-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8N2O/c8-6-7-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Clave InChI |
KBFILCPTBIPYDR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
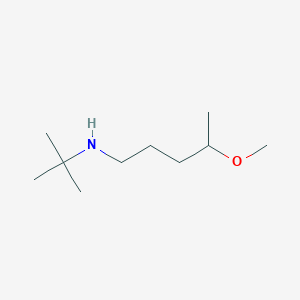
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)

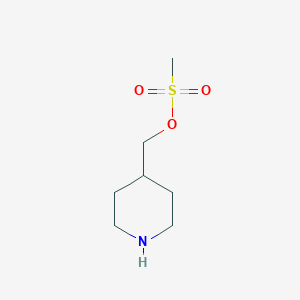
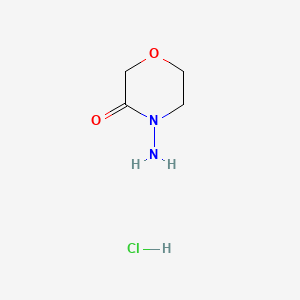
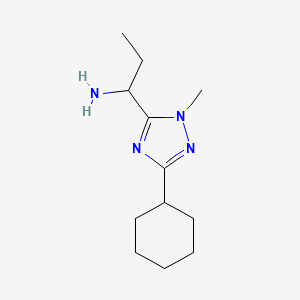
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
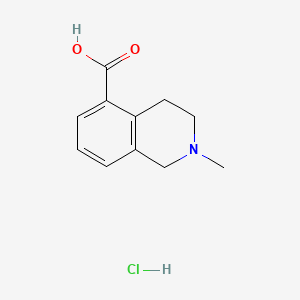
![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
